molecular formula C14H25N3O B6805588 N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6805588
M. Wt: 251.37 g/mol
InChI Key: VCTXNSVZCWDBHY-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. The compound contains a spirocyclic framework, which is known for imparting rigidity and three-dimensionality to molecules, often leading to enhanced biological activity and selectivity.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c15-8-12(10-3-1-2-4-10)17-13(18)11-7-14(11)5-6-16-9-14/h10-12,16H,1-9,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTXNSVZCWDBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide typically involves the construction of the spirocyclic core followed by functionalization. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is known for its stereoselectivity and efficiency in forming the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, often leading to high affinity and selectivity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide is unique due to its specific combination of the spirocyclic core with the cyclopentyl and aminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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